利卡林B

描述

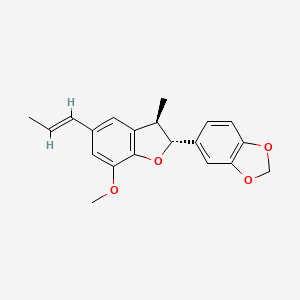

Licarin B is a natural product found in Aristolochia taliscana, Iryanthera lancifolia, and other organisms with data available.

科学研究应用

代谢紊乱

利卡林B是一种从肉豆蔻中提取的木脂素,已被研究用于其对代谢途径的影响,特别是在改善胰岛素敏感性方面。 它作用于PPARγ受体并增强GLUT4的活性,这在脂肪细胞内的IRS-1/PI3K/AKT途径中至关重要 。这表明它在治疗胰岛素抵抗和糖尿病等疾病方面具有潜在的应用。

药理学

在药理学研究中,this compound作为PPARγ部分激动剂的作用为开发治疗代谢综合征的新药开辟了途径 。它调节脂质和葡萄糖代谢相关基因表达的能力可以用来创造针对这些基本代谢过程的治疗方法。

生物化学

This compound与细胞信号通路相互作用在生物化学研究中具有重要意义。 了解其分子机制,例如激活PPARγ以及随后对GLUT4和脂联素分泌的影响,可以洞察细胞代谢和治疗剂的开发 .

农业

虽然在农业中的直接应用尚未得到充分记录,但this compound的生物活性,例如抗菌特性,可以用于植物保护或作为天然杀虫剂的替代品。 它在代谢调节中的作用也可能影响植物生长和应激反应 .

环境科学

对环境科学中this compound的研究可以集中在其自然发生及其在生态系统中所起的作用。 作为植物中的次生代谢产物,它可能在植物-环境相互作用中发挥作用,这对于理解生态系统和生物多样性可能具有重要意义 .

材料科学

This compound在材料科学中的潜力在于其化学结构,它可以作为合成具有特定性质的新化合物的起点。 其木脂素骨架可能激发具有生物活性的新型材料的开发 .

食品工业

This compound的来源肉豆蔻以其烹饪用途而闻名。 对this compound的研究可以探索其对食品保存、调味或营养增强的影响,因为它具有生物活性 .

化妆品行业

化妆品行业可以通过将this compound加入护肤产品中来利用其特性,利用其对细胞代谢的潜在影响以及可能存在的抗氧化活性 .

作用机制

Target of Action

Licarin B, a neolignan isolated from Myristica fragrans, primarily targets the Peroxisome proliferator-activated receptors (PPARγ) and GLUT4 . PPARγ is a ligand-activated transcription factor that regulates lipid and glucose metabolism . GLUT4 is a glucose transporter that plays a crucial role in maintaining glucose homeostasis .

Mode of Action

Licarin B acts as a partial PPARγ receptor agonist . It improves insulin sensitivity by upregulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway . This pathway is critical for insulin signaling .

Biochemical Pathways

Licarin B affects the IRS-1/PI3K/AKT pathway . This pathway is essential for insulin signaling and glucose metabolism . Activation of this pathway by Licarin B leads to upregulation of GLUT4 expression and translocation, enhancing insulin sensitivity .

Result of Action

Licarin B’s action results in improved insulin sensitivity . It causes an increase in GLUT4 expression and translocation, leading to enhanced glucose uptake . Additionally, Licarin B has been shown to damage mitochondria and activate autophagy, leading to the death of Toxoplasma gondii .

生化分析

Biochemical Properties

Licarin B interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It acts as a partial PPARγ receptor agonist, confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .

Cellular Effects

Licarin B has been shown to improve insulin sensitivity by upregulating the GLUT4 expression and translocation via the IRS-1/PI3K/AKT pathway . It also enhances adiponectin secretion and modulates the mRNA expression profile of PPARγ target genes C/EBPα, IRS-2, and LPL . In addition, Licarin B exhibits activity against the Toxoplasma gondii RH strain by damaging mitochondria and activating autophagy .

Molecular Mechanism

At the molecular level, Licarin B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to improve insulin sensitivity by regulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway .

Temporal Effects in Laboratory Settings

It has been shown to lead to an increase in insulin sensitivity by regulating the expression and translocation of GLUT4 .

Dosage Effects in Animal Models

In animal models, Licarin B treatment significantly reduced the parasite burden in tissues compared to no treatment . It protected 90% of infected mice from death at a dosage of 50 mg/kg.bw .

Metabolic Pathways

Licarin B is involved in the PPARγ and insulin signaling pathways . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

属性

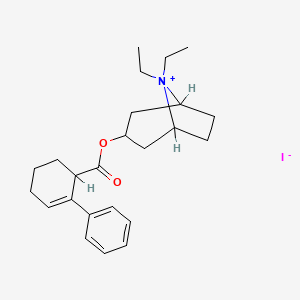

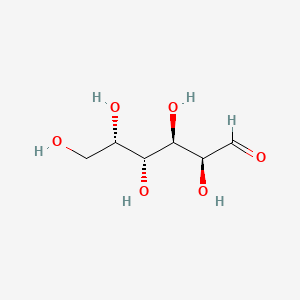

IUPAC Name |

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMQXURQRMNSBM-YZAYTREXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317642 | |

| Record name | (-)-Licarin-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51020-87-2 | |

| Record name | (-)-Licarin-B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51020-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licarin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Licarin-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

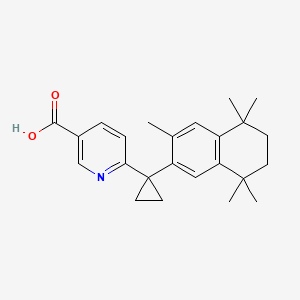

![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)

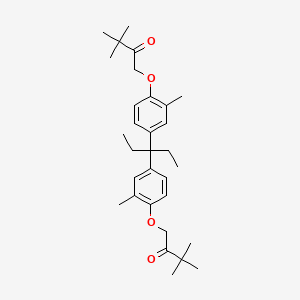

![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)

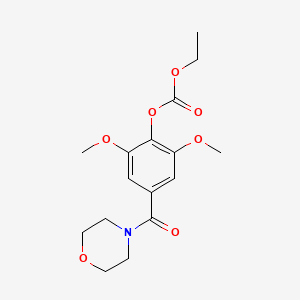

![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)